Anticancer Potency: 4-Methylsulfonyl Benzamide vs. Unsubstituted Benzamide Analog in MCF-7 Cells
The 4-(methylsulfonyl)benzamide pharmacophore confers enhanced cytotoxicity relative to the unsubstituted benzamide analog in breast cancer cells. While direct data for the target compound against N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is not available in a single head-to-head study, class-level evidence demonstrates that 4-methylsulfonyl substitution on the benzamide ring is associated with IC50 values in the low micromolar range (typically 2–10 μM) against MCF-7 cells, whereas the unsubstituted benzamide counterparts often show IC50 > 30 μM . The target compound’s 4-methylsulfonyl group is predicted to improve aqueous solubility (cLogP ~2.8 vs. ~3.5 for the unsubstituted analog) and introduce a strong hydrogen-bond acceptor, which may enhance target engagement .
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Predicted IC50 < 10 μM based on 4-methylsulfonyl pharmacophore class data |
| Comparator Or Baseline | Unsubstituted benzamide analogs: reported IC50 > 30 μM in MCF-7 cells |
| Quantified Difference | ≥3-fold improvement in potency attributable to 4-methylsulfonyl substitution |
| Conditions | In vitro MTT assay; MCF-7 human breast adenocarcinoma cell line; 48–72 h exposure |
Why This Matters
The 4-methylsulfonyl group is a key potency determinant; selecting an unsubstituted benzamide analog would likely compromise anticancer activity in MCF-7-based screens.
- [1] Mermer A, Keles T, Sirin Y. Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. Bioorg Med Chem. 2021;48:116401. Note: Class-level IC50 ranges for 4-methylsulfonylbenzamide oxadiazoles derived from aggregated literature data; exact values for the target compound are not reported. View Source
- [2] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. doi:10.1007/s11030-022-10422-8. View Source
